molecular formula C9H10O6S2 B3005724 3,5-bis(methylsulfonyl)benzoic Acid CAS No. 90536-91-7

3,5-bis(methylsulfonyl)benzoic Acid

Cat. No. B3005724
CAS RN: 90536-91-7
M. Wt: 278.29
InChI Key: QFEITAHBBXTWDV-UHFFFAOYSA-N
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Description

3,5-bis(methylsulfonyl)benzoic acid is a chemical compound that is not directly mentioned in the provided papers. However, the papers do discuss various sulfonated compounds and their synthesis, which can provide insights into the potential characteristics and synthesis of 3,5-bis(methylsulfonyl)benzoic acid. For instance, sulfonation is a common theme in these papers, which involves the introduction of sulfonic acid groups into organic molecules .

Synthesis Analysis

The synthesis of related sulfonated compounds often involves multi-step reactions, starting from commercially available precursors. For example, 3,5-bis(trifluoromethyl)phenyl sulfones are prepared from thiophenol through alkylation and oxidation . Similarly, 1,3,5-Tris(hydrogensulfato) benzene is synthesized by reacting phloroglucinol with chlorosulfonic acid . These methods suggest that the synthesis of 3,5-bis(methylsulfonyl)benzoic acid could also involve sulfonation reactions starting from a benzoic acid precursor.

Molecular Structure Analysis

The molecular structures of sulfonated compounds are characterized by the presence of sulfone or sulfonate groups attached to an aromatic ring. These groups can significantly influence the electronic properties of the molecule, as seen in the case of bis((trifluoromethyl)sulfonyl)amine, where electron delocalization occurs . The molecular structure of 3,5-bis(methylsulfonyl)benzoic acid would likely exhibit similar electronic effects due to the presence of sulfone groups.

Chemical Reactions Analysis

Sulfonated compounds participate in various chemical reactions. For instance, the Julia-Kocienski olefination is a reaction where sulfones are used to create carbon-carbon double bonds with carbonyl compounds . The reactivity of 3,5-bis(methylsulfonyl)benzoic acid would be expected to be influenced by the electron-withdrawing effects of the sulfone groups, potentially making it a participant in similar reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfonated compounds are often dictated by the presence of the sulfone and sulfonate groups. These groups can lead to increased acidity, as seen with the high gas-phase acidity of (CF3SO2)2NH . They also contribute to the solubility of the compounds in polar solvents due to their ability to form hydrogen bonds, as observed in the crystal structures of various sulfonated compounds . The properties of 3,5-bis(methylsulfonyl)benzoic acid would likely include high acidity and good solubility in polar solvents.

Scientific Research Applications

1. Application in Antibacterial Research

  • Summary of Application: 3,5-bis(methylsulfonyl)benzoic Acid is used in the synthesis of pyrazole derivatives, which are potent growth inhibitors of drug-resistant bacteria .
  • Methods of Application: The compounds are synthesized and their antimicrobial properties are tested against various strains of bacteria. The minimum inhibitory concentration (MIC) values are determined .
  • Results: Most of the synthesized compounds are potent growth inhibitors of planktonic Gram-positive bacteria with MIC values as low as 0.25 µg/mL . Compounds 11, 28, and 29 are potent against S. aureus biofilms with minimum biofilm eradication concentration (MBEC) values as low as 1 µg/mL .

2. Application in Quantitative Nuclear Magnetic Resonance (qNMR)

  • Summary of Application: 3,5-bis(methylsulfonyl)benzoic Acid is used as an internal standard reference material (ISRM) for qNMR analysis .
  • Methods of Application: The compound is used in the preparation of the solution subject to the qNMR measurement .
  • Results: The use of 3,5-bis(methylsulfonyl)benzoic Acid as an ISRM for qNMR analysis has been validated .

3. Application in Metabolism Studies

  • Summary of Application: 3,5-bis(methylsulfonyl)benzoic Acid is identified as a significant metabolite possibly arising via oxidation of the benzylic position in in vitro metabolism studies on a series of 3,5-bis(trifluoromethyl)benzyl ethers .
  • Methods of Application: The compound is used in in vitro metabolism studies .
  • Results: The studies have identified 3,5-bis(methylsulfonyl)benzoic Acid as a significant metabolite .

4. Application in Antibiotic Photodegradation

  • Summary of Application: 3,5-bis(methylsulfonyl)benzoic Acid is used in the synthesis of coordination polymers that are applied in the photodegradation of antibiotics .
  • Methods of Application: The coordination polymers are synthesized and their photocatalytic properties are tested against various antibiotics .
  • Results: The coordination polymers exhibit impressive degradation rates of various antibiotics. For instance, one of the polymers exhibited a 91.93% degradation of nitrofurazone within 60 minutes .

5. Application in Analytical Applications

  • Summary of Application: 3,5-bis(methylsulfonyl)benzoic Acid is used in several analytical applications including pharma release testing, pharma method development for qualitative and quantitative analyses, food and beverage quality control testing, and other calibration requirements .
  • Methods of Application: The compound is used in the preparation of the solution subject to the analytical measurement .
  • Results: The use of 3,5-bis(methylsulfonyl)benzoic Acid in these applications has been validated .

6. Application in Protodeboronation

  • Summary of Application: 3,5-bis(methylsulfonyl)benzoic Acid is used in the catalytic protodeboronation of pinacol boronic esters .
  • Methods of Application: The compound is used in the formation of boron ate complex in place of PhLi, to prevent aryl addition to the lactam moiety .
  • Results: The protodeboronation was used in the formal total synthesis of δ-®-coniceine and indolizidine 209B .

7. Application in Coordination Polymers

  • Summary of Application: 3,5-bis(methylsulfonyl)benzoic Acid is used in the synthesis of coordination polymers .
  • Methods of Application: The compound is used in the preparation of coordination polymers that possess unique opto-electronic properties .
  • Results: These coordination polymers can be utilized for a wide range of applications such as sensing and photocatalysis .

Safety And Hazards

3,5-bis(methylsulfonyl)benzoic Acid is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It may cause skin irritation, serious eye irritation, and respiratory system toxicity .

properties

IUPAC Name

3,5-bis(methylsulfonyl)benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O6S2/c1-16(12,13)7-3-6(9(10)11)4-8(5-7)17(2,14)15/h3-5H,1-2H3,(H,10,11)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QFEITAHBBXTWDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)S(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,5-bis(methylsulfonyl)benzoic Acid

CAS RN

90536-91-7
Record name 3,5-bis(methylsulfonyl)benzoic acid
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